N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide
Description
Evolution of 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained a chemical curiosity until the mid-20th century when its photochemical rearrangements sparked pharmacological interest. Early applications focused on its bioisosteric equivalence to ester and amide groups, addressing hydrolysis-prone motifs in drug candidates. A watershed moment occurred in the 1960s with oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core, which demonstrated the scaffold’s clinical viability.
Modern applications exploit the heterocycle’s dual hydrogen-bonding capacity and metabolic stability. For instance, ND-421, a 1,2,4-oxadiazole-containing antibiotic, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding protein 2a (PBP2a). The scaffold’s adaptability is further evidenced in kinase inhibitors like compound 22 , a ponatinib analog where 1,2,4-oxadiazole replacement of an alkynyl linker improved RET kinase inhibition (IC~50~ = 7.3 nM) while reducing toxicity.
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Historical Development of Nicotinamide-Based Therapeutic Agents
Nicotinamide’s therapeutic journey began with its identification as the active component of vitamin B3, but its modern applications reveal far broader utility. Early 20th-century studies on pellagra treatment laid the groundwork, while 1940s research uncovered its role in NAD+ biosynthesis. The 1960s marked a turning point with high-dose nicotinamide trials showing antimicrobial effects against Mycobacterium tuberculosis, presaging its later use in adjuvant TB therapy.
Contemporary applications leverage nicotinamide’s pleiotropic mechanisms:
- Skin Oncology : A 2015 randomized trial demonstrated that 500 mg/day oral nicotinamide reduced non-melanoma skin cancer incidence by 23% in high-risk patients.
- Autoimmune Dermatoses : Combination therapy with tetracyclines achieved 73% response rates in bullous pemphigoid, attributed to nicotinamide’s inhibition of neutrophil chemotaxis and cytokine release.
Emergence of Multi-Heterocyclic Systems as Therapeutic Candidates
The convergence of heterocyclic chemistry and target polypharmacology has driven innovation in hybrid systems. Ancriviroc, a CCR5 antagonist derived from pyrazine N-oxide scaffolds, exemplifies this trend, achieving K~i~ = 66 nM through strategic fusion of heterocyclic motifs. Similarly, minoxidil’s development from melamine derivatives to a pyrimidine N-oxide underscored the value of metabolic activation in heterocyclic drugs.
Mechanistic Advantages of Hybrid Systems:
- Synergistic Pharmacophores : Ponatinib analogs combine imidazopyridazine with 1,2,4-oxadiazole to simultaneously target RET kinase and efflux pumps.
- Enhanced Solubility : Pyridine-oxadiazole hybrids improve aqueous solubility by 3-fold compared to non-hybrid analogs, as seen in DNA gyrase inhibitors.
- Metabolic Stability : The 1,2,4-oxadiazole ring in ND-421 extends half-life 2.5-fold versus linezolid via resistance to hepatic CYP3A4 oxidation.
Significance of Pyridine-Oxadiazole Hybrid Structures in Drug Discovery
Pyridine-oxadiazole hybrids exploit complementary electronic effects: the pyridine’s electron-deficient aromatic system pairs with the oxadiazole’s hydrogen-bonding capacity to enhance target affinity. Molecular docking studies of analogous hybrids (e.g., compound 4i ) show binding energies of -8.1 kcal/mol against DNA gyrase B, surpassing amoxicillin (-7.1 kcal/mol).
Structural Determinants of Activity:
- Substitution Patterns : Para-EWG groups on pyridine improve antiproliferative activity 10-fold in WiDr colon cancer models (GI~50~ = 4.5 μM).
- Linker Optimization : Methylthio groups at C2 of nicotinamide enhance membrane permeability (LogP = 1.8 vs. 0.9 for unsubstituted analogs).
Table 2: Benchmark Pyridine-Oxadiazole Hybrids
| Compound | Target | Activity | Source |
|---|---|---|---|
| 22 | RET kinase | IC~50~ = 7.3 nM | |
| ND-421 | PBP2a | MIC = 0.5 μg/mL (MRSA) | |
| 4i | DNA gyrase B | ΔG = -8.1 kcal/mol |
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-3-24-13-7-6-11(9-19-13)15-21-14(25-22-15)10-20-16(23)12-5-4-8-18-17(12)26-2/h4-9H,3,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWLKMZAMOHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Nicotinamide moiety : Known for its role in metabolic processes.
- Oxadiazole ring : Associated with various pharmacological activities.
- Ethoxypyridine : Imparts unique electronic properties that may enhance biological interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 394.4 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Some proposed mechanisms include:
-
Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation, such as:
- Histone Deacetylases (HDACs) : Linked to cancer progression.
- Carbonic Anhydrases (CAs) : Involved in tumor microenvironment regulation.
- Receptor Modulation : Potential interactions with receptors that regulate cellular signaling pathways, which could lead to altered cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate activity against various bacterial strains, indicating the potential for this compound to serve as a lead in antibiotic development.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Breast cancer (MCF-7)
These studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of this compound against HeLa cells.
- Results indicated an IC50 value of approximately 10 µM, suggesting potent anticancer properties.
-
Antimicrobial Assessment :
- Another study tested the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
- The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
Key Structural and Functional Differences
- Core Heterocycle: The target compound’s 1,2,4-oxadiazole core differs from Compound 11’s 1,2,4-thiadiazole.
- Pyridine Substituents :
- Nicotinamide Modifications :
Hypothesized Pharmacological Implications
- Macrofilaricidal Potential: Analogs like Compounds 11 and 6 () demonstrate macrofilaricidal activity, suggesting the target compound may share antiparasitic properties due to structural similarities. The ethoxy group could reduce cytochrome P450-mediated metabolism compared to cyclopropoxy derivatives .
- Synthetic Feasibility :
- Compound 37 () highlights challenges in achieving high purity for nicotinamide derivatives, implying that the target compound’s methylthio group may require optimized synthetic protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
